

4'-Methylbiphenyl-2-carboxylic acid methyl ester

CAS number

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Compound of Interest

Compound Name: 4'-Methylbiphenyl-2-carboxylic acid methyl ester

Cat. No.: B130163

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An In-depth Technical Guide to **4'-Methylbiphenyl-2-carboxylic acid methyl ester**

Abstract

This technical guide provides a comprehensive overview of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** (CAS No. 114772-34-8), a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials. This document details the compound's physicochemical properties, outlines validated synthetic methodologies with mechanistic insights, discusses its key applications in drug discovery and materials science, and provides essential safety and handling information. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile biphenyl derivative.

Introduction: The Significance of a Core Biphenyl Scaffold

4'-Methylbiphenyl-2-carboxylic acid methyl ester, also known as methyl 2-(p-tolyl)benzoate, is a biaryl compound whose structural motif is of significant interest in medicinal chemistry and materials science.^[1] Its importance is primarily derived from its role as a key building block in the synthesis of high-value molecules. The specific substitution pattern on the biphenyl core—a methyl group at the 4'-position and a methyl carboxylate at the 2-position—creates a unique steric and electronic environment that is crucial for its subsequent chemical transformations.^[2]

Most notably, this compound is a critical intermediate in the industrial synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.^[1] Beyond its pharmaceutical relevance, the biphenyl scaffold is integral to the development of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs), where it serves as a precursor for emissive and charge-transport layers.^[3] This guide aims to provide a detailed exploration of its synthesis, properties, and applications, offering field-proven insights for its effective utilization.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and manufacturing. The essential data for **4'-Methylbiphenyl-2-carboxylic acid methyl ester** are summarized below.

Property	Value	Source(s)
CAS Number	114772-34-8	[1] [2] [4]
IUPAC Name	methyl 2-(4-methylphenyl)benzoate	[2]
Synonyms	Methyl 2-(p-Tolyl)benzoate, Methyl 4'-Methylbiphenyl-2-carboxylate	[1]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[2] [4]
Molecular Weight	226.27 g/mol	[1] [2] [4]
Appearance	Solid powder or colorless oil	[2] [4] [5]
Melting Point	60-61 °C	[2]
Boiling Point	~359.4 °C at 760 mmHg	[2]
SMILES	CC1=CC=C(C=C1)C2=CC=C C=C2C(=O)OC	[2]
InChI Key	IHNIAWHITVGYJJ-UHFFFAOYSA-N	[2] [4]

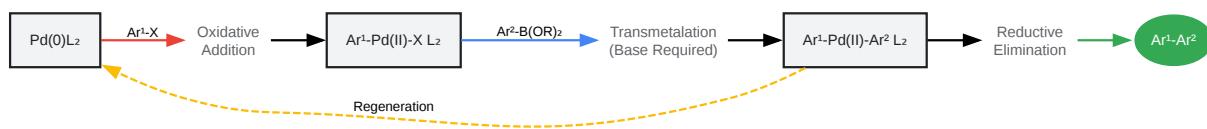
Synthesis Methodologies: Constructing the Biphenyl Core

The formation of the C-C bond between the two phenyl rings is the central challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.^[6] Below, we detail the most effective and commonly employed synthetic routes.

The Suzuki-Miyaura Coupling: A Versatile Approach

The Suzuki-Miyaura reaction is the workhorse of biaryl synthesis due to its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.^{[6][7]} The reaction couples an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex.

Causality: The choice of the Suzuki reaction is dictated by its reliability and high yields. The mechanism involves a well-understood catalytic cycle, making it amenable to optimization. While issues can arise with sterically hindered substrates, conditions can be adapted to overcome these challenges, often through careful selection of ligand, base, and solvent.^[8]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi-Type Coupling: A Validated Protocol

An alternative cross-coupling strategy is the Negishi reaction, which utilizes an organozinc reagent. This method can be particularly effective and sometimes offers different reactivity compared to boronic acids.

Trustworthiness: The following protocol is a self-validating system adapted from a published synthesis.^[5] Each step includes internal checks (e.g., temperature control) and a final purification step (flash chromatography) with characterization data (NMR) to confirm product identity and purity.

Experimental Protocol: Synthesis via Negishi-Type Coupling^[5]

- Preparation of Organozinc Reagent:

- Dissolve 4-bromotoluene (6.0 g) in 50 mL of dry tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add a 1.6 M solution of butyllithium in hexane (24.4 mL) dropwise, maintaining the temperature at -78 °C. Stir for 20 minutes.
- To this solution, add a 1 M solution of anhydrous zinc chloride in ether (38.6 mL). Maintain the temperature at -78 °C for 15 minutes.

- Cross-Coupling Reaction:

- To the freshly prepared organozinc solution, add tetrakis(triphenylphosphine)palladium(0) (60 mg) dissolved in 5 mL of THF.
- Immediately follow with the addition of methyl 2-iodobenzoate (6.1 g) in 10 mL of THF.
- Allow the reaction mixture to warm to ambient temperature over 1 hour, then heat to reflux for 5 hours.

- Work-up and Purification:

- After cooling, remove the solvent by rotary evaporation.
- Dissolve the residue in chloroform (150 mL) and wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA, 10 g in 100 mL water) to quench and remove zinc salts.

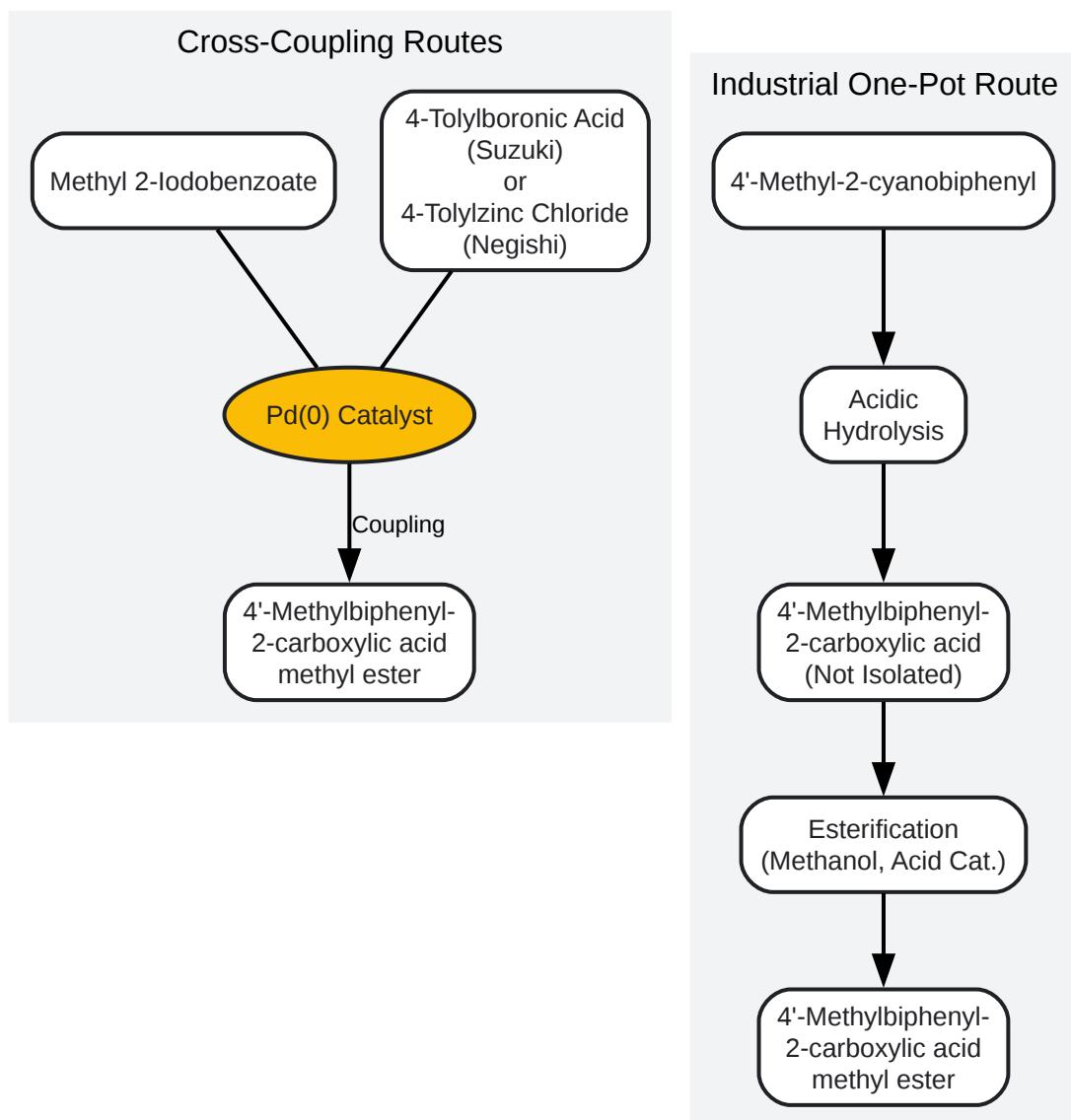
- Re-extract the aqueous layer with chloroform (100 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash chromatography on silica gel, eluting with an ethyl acetate/hexane mixture (1:9 v/v), to yield methyl 4'-methylbiphenyl-2-carboxylate as a colorless oil.

Expected ^1H NMR Data (CDCl_3): δ 2.4 (s, 3H), 3.65 (s, 3H), 7.2 (s, 4H), 7.35 (m, 3H), 7.5 (m, 1H), 7.8 (d, 1H).[\[5\]](#)

Industrial "One-Pot" Synthesis

For large-scale production, efficiency and cost-effectiveness are paramount. A patented "one-pot" method avoids the isolation of intermediates, reducing solvent waste and saving time.[\[9\]](#)

Causality: This process is designed for industrial application by minimizing material handling and equipment usage. Starting from 4'-methyl-2-cyanobiphenyl, it combines hydrolysis and esterification in a single reaction vessel, which is more economical and environmentally friendly than a conventional two-step synthesis.[\[2\]](#)[\[9\]](#)

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Caption: Comparison of cross-coupling and industrial one-pot synthetic workflows.

Key Applications

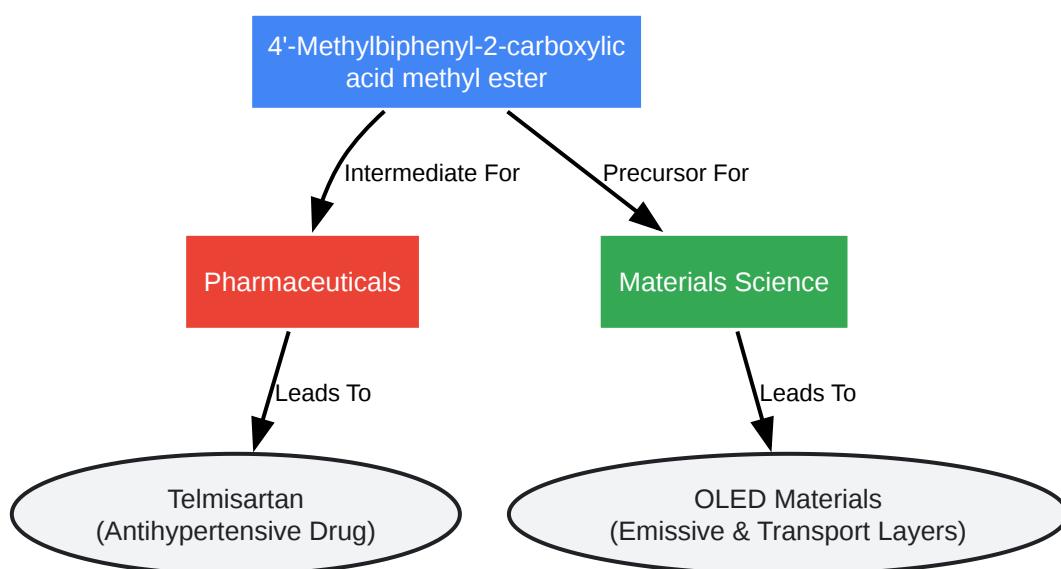
The utility of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is defined by the high-value products derived from it.

Pharmaceutical Synthesis

The primary application is as a late-stage intermediate in the manufacture of Telmisartan, an antihypertensive drug.^[1] The biphenyl structure is the core scaffold onto which the benzimidazole and propyl groups are subsequently constructed. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API).

Materials Science and OLEDs

In the field of electronics, this compound serves as a building block for advanced OLED materials.^[3] The rigid biphenyl core can be functionalized to create molecules with specific electronic properties required for efficient charge transport and light emission. Its unique structure allows for the synthesis of materials that contribute to the high brightness, vibrant color, and long operational lifespan of modern displays.^[3]



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Caption: Key application pathways for the title compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is associated with the following hazards:

- H315: Causes skin irritation.^[2]

- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4'-Methylbiphenyl-2-carboxylic acid methyl ester (CAS: 114772-34-8) is more than a simple organic molecule; it is an enabling intermediate for critical technologies in medicine and electronics. Its synthesis, dominated by robust palladium-catalyzed cross-coupling reactions, is well-established and adaptable for both laboratory and industrial scales. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, is essential for scientists and engineers working to develop the next generation of pharmaceuticals and advanced materials.

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